2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one
Overview
Description
2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-D]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methylthio group at the 2-position and a pyrido[4,3-D]pyrimidin-5(6H)-one core structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of 2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
The this compound compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction leads to the inhibition of kinase function, which can be effective in treating diseases associated with kinase deregulation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving kinases . The inhibition of kinase function disrupts these pathways, leading to downstream effects that can include the suppression of tumor proliferation and survival .
Pharmacokinetics
The compound’s synthesis involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates , which could potentially impact its ADME properties and bioavailability.
Result of Action
The result of the action of this compound is the inhibition of kinase function . This can lead to molecular and cellular effects such as the suppression of tumor proliferation and survival .
Preparation Methods
The synthesis of 2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with thiourea, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Scientific Research Applications
Comparison with Similar Compounds
2-(Methylthio)pyrido[4,3-D]pyrimidin-5(6H)-one can be compared with other similar compounds, such as:
2-(Methylthio)pyrido[3,4-D]pyrimidin-5(6H)-one: This compound has a similar core structure but differs in the position of the nitrogen atoms in the pyrimidine ring, which can affect its chemical properties and biological activities.
2-(Methylthio)pyrido[2,3-D]pyrimidin-5(6H)-one:
The uniqueness of this compound lies in its specific structural features and the presence of the methylthio group, which contribute to its distinct chemical behavior and potential for diverse applications.
Properties
IUPAC Name |
2-methylsulfanyl-6H-pyrido[4,3-d]pyrimidin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-13-8-10-4-5-6(11-8)2-3-9-7(5)12/h2-4H,1H3,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFAOHNADNLNSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)C=CNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668220 | |
Record name | 2-(Methylsulfanyl)pyrido[4,3-d]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902576-09-4 | |
Record name | 2-(Methylsulfanyl)pyrido[4,3-d]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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